molecular formula C116H161N27O32S4 B12364468 H-Cys(1)-Ser-D-Cys(2)-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys(2)-Val-Tyr-Phe-Cys(1)-His-Leu-Asp-Ile-Ile-Trp-OH

H-Cys(1)-Ser-D-Cys(2)-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys(2)-Val-Tyr-Phe-Cys(1)-His-Leu-Asp-Ile-Ile-Trp-OH

Cat. No.: B12364468
M. Wt: 2573.9 g/mol
InChI Key: SNFRCIMVSJSLQM-VEBUDHBYSA-N
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Description

The compound H-Cys(1)-Ser-D-Cys(2)-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys(2)-Val-Tyr-Phe-Cys(1)-His-Leu-Asp-Ile-Ile-Trp-OH is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide contains 21 amino acids, including cysteine residues that form disulfide bonds, contributing to its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Cys(1)-Ser-D-Cys(2)-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys(2)-Val-Tyr-Phe-Cys(1)-His-Leu-Asp-Ile-Ile-Trp-OH is typically achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using coupling reagents like HBTU, HATU, or DIC.

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is assembled.

    Cleavage: of the peptide from the resin and removal of protecting groups.

Industrial Production Methods

Industrial production of peptides often employs automated SPPS, allowing for high-throughput synthesis. The use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups is common to prevent unwanted side reactions . The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid side chains can participate in substitution reactions, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can oxidize cysteine residues to form disulfide bonds.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.

    Substitution: Nucleophilic reagents can modify amino acid side chains under mild conditions.

Major Products

The major products of these reactions include peptides with modified disulfide bonds or side chains, which can alter their biological activity and stability.

Scientific Research Applications

Peptides like H-Cys(1)-Ser-D-Cys(2)-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys(2)-Val-Tyr-Phe-Cys(1)-His-Leu-Asp-Ile-Ile-Trp-OH have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

    Biology: Serve as models for protein folding and function studies.

    Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. For H-Cys(1)-Ser-D-Cys(2)-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys(2)-Val-Tyr-Phe-Cys(1)-His-Leu-Asp-Ile-Ile-Trp-OH , the presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide and influence its interaction with molecular targets. These interactions can modulate signaling pathways, enzyme activity, or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Oxytocin: A cyclic peptide with disulfide bonds, used in medicine to induce labor.

    Vasopressin: Another cyclic peptide with similar structural features, involved in water retention and blood pressure regulation.

Uniqueness

H-Cys(1)-Ser-D-Cys(2)-Asn-Ser-Trp-Leu-Asp-Lys-Glu-Cys(2)-Val-Tyr-Phe-Cys(1)-His-Leu-Asp-Ile-Ile-Trp-OH: is unique due to its specific sequence and the presence of both L- and D-amino acids, which can confer distinct biological activities and stability compared to other peptides .

Properties

Molecular Formula

C116H161N27O32S4

Molecular Weight

2573.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C116H161N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86-52-177-176-51-69(118)96(154)136-84(49-144)109(167)140-87-53-178-179-54-88(112(170)141-93(58(7)8)113(171)134-77(39-62-29-31-66(146)32-30-62)101(159)128-76(102(160)139-86)38-61-22-14-13-15-23-61)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(87)169/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87+,88-,93-,94-,95-/m0/s1

InChI Key

SNFRCIMVSJSLQM-VEBUDHBYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC(=O)N)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Origin of Product

United States

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